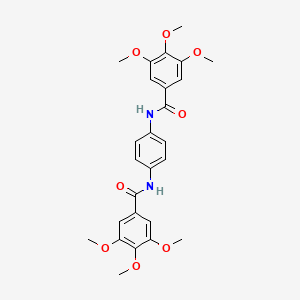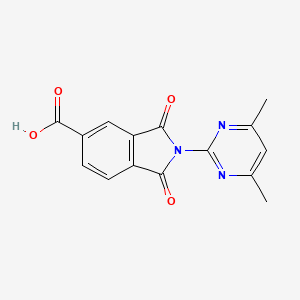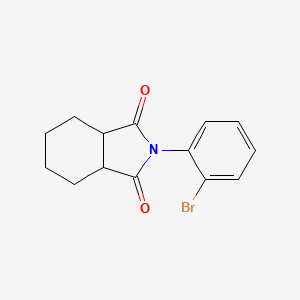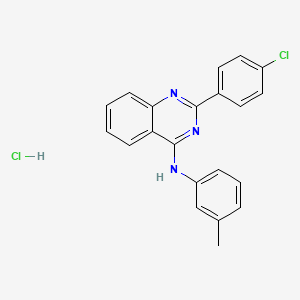
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
作用机制
The mechanism of action of N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) is not fully understood. However, studies have shown that this compound induces apoptosis (cell death) in cancer cells by activating caspase enzymes. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cancer cell growth and proliferation. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
实验室实验的优点和局限性
One of the significant advantages of using N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide). One direction is to investigate the potential use of this compound as a therapeutic agent for other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to investigate the mechanism of action of N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) in more detail, which may lead to the development of more potent and selective anti-cancer agents. Additionally, future research could focus on developing new methods for synthesizing and purifying N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) that are more efficient and cost-effective.
合成方法
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,4-phenylenediamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography or recrystallization.
科学研究应用
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been investigated for its potential use as a therapeutic agent for other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
属性
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-7-9-18(10-8-17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h7-14H,1-6H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEXWWQJJZDAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)
![5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)

![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)


![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
